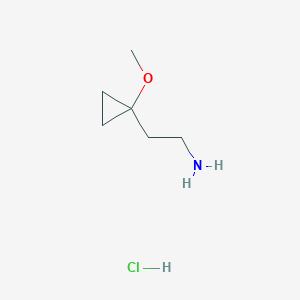

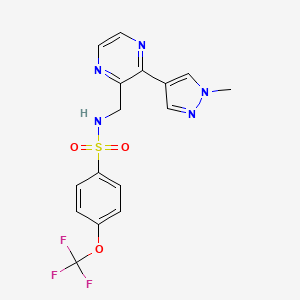

![molecular formula C18H14N2O2 B2530103 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione CAS No. 924093-43-6](/img/structure/B2530103.png)

6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a chemical compound that has been the subject of various studies due to its potential physiological and biological activities . It is an important core structure in drug design and synthetic chemistry .

Synthesis Analysis

The synthesis of 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives has been achieved through a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as an efficient catalyst in ethanol under reflux . This method has the advantages of high yield of the desired products, reusability of the catalyst, and effortless workup step without using chromatography .Molecular Structure Analysis

The molecular structure of 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is complex, with several key structural units. The compound contains isoindolinone and quinazolinone moieties, which are important core structures in many natural products as well as important pharmaceuticals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives are complex and involve several steps. The process is initiated by a cyclocondensation of 2-aminobenzamides with 2-bromobenzaldehydes, followed by a Pd-catalyzed cyclocarbonylation of the in situ formed 2,3-dihydroquinazolin-4 (1 H )-ones with CO (1 atm) .Applications De Recherche Scientifique

Novel Synthetic Methodologies

A significant application of 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is found in synthetic chemistry. Sashidhara et al. (2012) describe a straightforward and efficient procedure for constructing this compound and its derivatives. This method is notable for its versatility, use of readily available starting materials, and efficiency in creating a complex core in a single operation (Sashidhara et al., 2012).

Green Synthesis Approaches

Lu et al. (2014) report on a mild, green, and facile method for synthesizing 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives, using ionic liquids as green media. This method is particularly significant for its potential in creating a new library of alkaloids with biomedical applications (Lu et al., 2014).

Biomedical Screening and TNF-α Inhibition

The compound and its derivatives have been investigated for their biomedical properties. Kumar et al. (2011) highlight a synthesis method that yields novel inhibitors of TNF-α in vitro, demonstrating the compound's potential in medical research (Kumar et al., 2011).

Hepatitis B Virus Inhibition

Another notable application is in virology, specifically in inhibiting the Hepatitis B Virus (HBV). Zhang et al. (2015) synthesized derivatives of 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione, identifying them as potent inhibitors of HBV capsid assembly. This discovery is crucial for developing new antiviral drugs (Zhang et al., 2015).

Orientations Futures

The study of the synthesis and application of fusing two combinations of isoindolo-quinazolinone derivatives requires scientists’ attention in recent years . Although different valuable synthetic procedures have been developed by researchers using different methods and catalysts to prepare these analogs, a number of handicaps still remain . Therefore, the development of a simple, efficient, and green method to synthesize indoloquinazoline would be attractive .

Propriétés

IUPAC Name |

6-cyclopropyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-17-13-6-2-1-5-12(13)16-19(11-9-10-11)18(22)14-7-3-4-8-15(14)20(16)17/h1-8,11,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYZVIZENMOLLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)

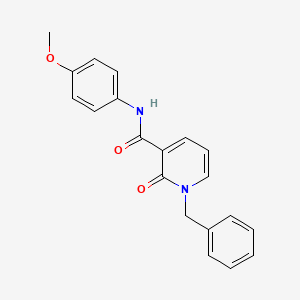

![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)

![3-isopentyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530027.png)

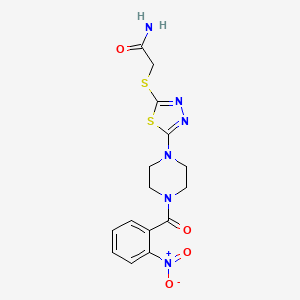

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)

![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2530033.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)